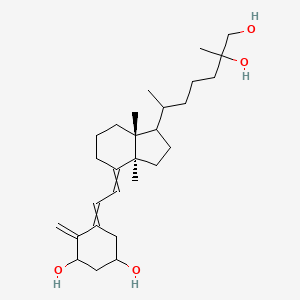

1alpha,25,26-Trihydroxyvitamin D3

Description

Properties

Molecular Formula |

C28H46O4 |

|---|---|

Molecular Weight |

446.7 g/mol |

IUPAC Name |

5-[2-[(3aS,7aR)-1-(6,7-dihydroxy-6-methylheptan-2-yl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H46O4/c1-19(8-6-13-26(3,32)18-29)24-12-15-27(4)22(9-7-14-28(24,27)5)11-10-21-16-23(30)17-25(31)20(21)2/h10-11,19,23-25,29-32H,2,6-9,12-18H2,1,3-5H3/t19?,23?,24?,25?,26?,27-,28+/m0/s1 |

InChI Key |

BRKISPKRHSKJQO-ZONOJLFDSA-N |

Isomeric SMILES |

CC(CCCC(C)(CO)O)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C |

Canonical SMILES |

CC(CCCC(C)(CO)O)C1CCC2(C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C |

Synonyms |

1,25,26-OHD3 1,25,26-trihydroxyvitamin D3 1,25,26-trihydroxyvitamin D3, (1alpha,3beta,5Z,7E)-isomer 1alpha,25,26-trihydroxyvitamin D3 |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 1alpha,25,26 Trihydroxyvitamin D3

Precursors and Substrates in Metabolic Pathways

The journey to 1α,25,26-trihydroxyvitamin D3 begins with vitamin D3 (cholecalciferol), which is produced in the skin upon exposure to ultraviolet light or obtained from dietary sources. nih.govnih.gov This initial form is biologically inert and requires two primary hydroxylation steps to become active. The first occurs in the liver, where vitamin D3 is converted to 25-hydroxyvitamin D3 (25(OH)D3 or calcifediol), the major circulating form of vitamin D. nih.govwikipedia.org Subsequently, in the kidneys, 25(OH)D3 is hydroxylated at the 1α-position by the enzyme CYP27B1 to yield the hormonally active 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol). nih.govnih.gov This active hormone, 1,25(OH)2D3, serves as the direct precursor for the synthesis of 1α,25,26-trihydroxyvitamin D3. nih.govnih.gov

Hydroxylation Steps and Specific Enzyme Activities

The conversion of 1,25(OH)2D3 to 1α,25,26-trihydroxyvitamin D3 is part of a broader catabolic process designed to regulate the levels of the active hormone and produce metabolites for excretion. nih.govwikipedia.org This process involves further hydroxylation at various carbon positions on the side chain of the vitamin D molecule.

C-26 Hydroxylation

A key step in the formation of 1α,25,26-trihydroxyvitamin D3 is the hydroxylation at the C-26 position of 1,25(OH)2D3. nih.govnih.gov This reaction is catalyzed by specific enzymes, leading to the formation of two stereoisomers: 1α,25(R),26-trihydroxyvitamin D3 and 1α,25(S),26-trihydroxyvitamin D3. nih.gov Studies have shown that this hydroxylation can be carried out by enzymes like CYP24A1, which is a multi-catalytic enzyme capable of hydroxylating the vitamin D side chain at positions C-23, C-24, and C-26. researchgate.net Additionally, genetically engineered enzymes, such as a double variant of cytochrome P450 (CYP)105A1, have demonstrated the ability to catalyze C-26 hydroxylation. nih.gov

C-23 Hydroxylation and Lactone Formation

The metabolic fate of 1,25(OH)2D3 also involves a C-23 oxidation pathway, which ultimately leads to the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone. nih.govdrugbank.com This pathway is initiated by hydroxylation at the C-23 position. nih.gov The resulting intermediate, 1α,23,25-trihydroxyvitamin D3, is a substrate for further reactions. acs.org The formation of the lactone ring involves the interplay of hydroxylations at both C-23 and C-26. nih.gov The enzyme CYP24A1 is also implicated in this pathway, particularly in human metabolism. drugbank.com The process can proceed through different routes, with one major pathway involving the initial formation of 1α,23(S),25-trihydroxyvitamin D3. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP24A1, CYP27A1, CYP3A4) in Trihydroxylated Metabolite Formation

Several cytochrome P450 (CYP) enzymes play crucial roles in the metabolism of vitamin D and the formation of its trihydroxylated metabolites.

CYP24A1: This enzyme, also known as 24-hydroxylase, is a key catabolic enzyme for both 25(OH)D3 and 1,25(OH)2D3. nih.govmedlineplus.gov It catalyzes hydroxylation at the C-24 and C-23 positions, initiating pathways that lead to the degradation of the active vitamin D hormone. nih.govnih.gov Its activity is induced by 1,25(OH)2D3 as a feedback mechanism to control hormone levels. nih.gov CYP24A1 is responsible for converting 1,25(OH)2D3 into 1,24,25-trihydroxyvitamin D3 and for initiating the C-23 oxidation pathway that produces the 26,23-lactone. nih.govnih.gov

CYP3A4: This enzyme is predominantly involved in the metabolism of a wide range of xenobiotics. mdpi.com However, it also participates in vitamin D metabolism, contributing to the 25-hydroxylation of vitamin D in the liver, albeit with lower affinity than CYP2R1. nih.govmdpi.com Notably, CYP3A4 can metabolize vitamin D analogs and is implicated in the increased metabolism of 1,25(OH)2D3 under certain conditions. drugbank.comnih.gov

Stereochemical Considerations in Biosynthesis

The hydroxylation reactions in vitamin D metabolism often result in the formation of stereoisomers, which can have different biological activities and metabolic fates. The C-26 hydroxylation of 1,25(OH)2D3 produces both 1α,25(R),26-trihydroxyvitamin D3 and 1α,25(S),26-trihydroxyvitamin D3. nih.gov Similarly, the C-23 hydroxylation and subsequent lactone formation are stereospecific processes. Research has established that the natural form of 1α,25-dihydroxyvitamin D3-26,23-lactone possesses the 23(S),25(R) configuration. nih.gov The stereochemistry of other metabolites, such as 1α,23(S),25-trihydroxy-24-oxovitamin D3, has also been determined to be S at the C-23 position. capes.gov.brnih.gov These stereochemical details are crucial for understanding the precise metabolic pathways and the biological significance of each metabolite.

Metabolic Intermediates and Related Degradative Products

The catabolism of 1,25(OH)2D3 generates a series of metabolic intermediates and degradative products. The C-24 oxidation pathway, initiated by CYP24A1, converts 1,25(OH)2D3 into 1,24,25-trihydroxyvitamin D3, which is a less active metabolite. nih.gov Further oxidation in this pathway leads to the formation of calcitroic acid, a water-soluble product that is excreted. wikipedia.org

The C-23 oxidation pathway gives rise to intermediates such as 1α,23(S),25-trihydroxyvitamin D3 and ultimately 1α,25-dihydroxyvitamin D3-26,23-lactone. nih.govnih.gov Other identified metabolites in the complex degradation cascade of calcitriol (B1668218) include various oxo- and tetrahydroxy- forms. drugbank.com For instance, 1α,23(S),25(R),26-tetrahydroxyvitamin D3 has been identified as an intermediate in the formation of the 26,23-lactone. nih.gov

Tissue-Specific Metabolic Processes and Enzymes

The metabolic conversion of 1α,25-dihydroxyvitamin D3 to 1α,25,26-Trihydroxyvitamin D3 is not ubiquitous but occurs in specific tissues, primarily those that are targets for vitamin D action. This tissue-specific metabolism allows for the local regulation of calcitriol levels, a mechanism known as paracrine or autocrine signaling. nih.gov

The kidney is a principal site for this metabolic process. nih.gov The proximal tubules of the kidney are where the enzyme CYP27B1 synthesizes calcitriol, and it is also a major location for the expression of the catabolic enzyme CYP24A1. nih.govnih.gov The expression and activity of CYP24A1 in the kidney are tightly regulated. For instance, calcitriol itself potently up-regulates the expression of CYP24A1, creating a negative feedback loop that promotes its own degradation and prevents excessive hormonal activity. nih.govnih.gov

Beyond the kidney, the metabolism of calcitriol via CYP24A1 occurs in other vitamin D target tissues. These include:

The intestine: A primary site for calcium absorption, the intestine expresses CYP24A1 to modulate the local effects of calcitriol. nih.govnih.gov

Bone cells: Osteoblasts and other bone cells express CYP24A1, which contributes to the local control of bone mineralization and cell proliferation. nih.govwikipedia.org Studies using rat osteosarcoma cells have confirmed that these cells metabolize vitamin D analogs through the C-24 oxidation pathway. nih.gov

Immune cells: Various immune cells, such as macrophages and dendritic cells, can both produce and degrade calcitriol, indicating a localized role for vitamin D metabolism in immune function. researchgate.net

Other tissues: The CYP24A1 enzyme is also found in other tissues where the vitamin D receptor is present, highlighting the widespread importance of local calcitriol catabolism. nih.gov

The table below summarizes the key enzymes involved in the synthesis of the precursor (calcitriol) and its subsequent conversion to 1α,25,26-Trihydroxyvitamin D3.

| Enzyme | Full Name | Function | Primary Tissue Location(s) | Cellular Localization |

| CYP27B1 | 25-Hydroxyvitamin D 1-alpha-hydroxylase | Synthesizes 1α,25-dihydroxyvitamin D3 from 25-hydroxyvitamin D. nih.gov | Kidney (proximal tubules). nih.govwikipedia.org Also found in immune cells, keratinocytes, bone, and other tissues. wikipedia.orgresearchgate.net | Mitochondria nih.gov |

| CYP24A1 | 25-Hydroxyvitamin D-24-hydroxylase | Catalyzes the hydroxylation of 1α,25-dihydroxyvitamin D3 at the C-26 position (and other positions) to initiate catabolism. nih.govnih.gov | Kidney, intestine, bone cells, immune cells, and other vitamin D target tissues. nih.govnih.gov | Mitochondria nih.gov |

Molecular Mechanisms of Action of 1alpha,25,26 Trihydroxyvitamin D3

Interaction with the Vitamin D Receptor (VDR)

The biological effects of 1α,25,26-trihydroxyvitamin D3 are primarily initiated by its binding to the vitamin D receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. nih.gov This interaction is a critical determinant of the subsequent genomic response.

Ligand Binding Dynamics and Affinity to VDR

The affinity of 1α,25,26-trihydroxyvitamin D3 for the VDR is a key aspect of its molecular activity. While the parent compound, 1α,25-dihydroxyvitamin D3, is the most potent natural ligand for the VDR, its metabolites, including 1α,25,26-trihydroxyvitamin D3, also exhibit binding capabilities. mdpi.comnih.gov The introduction of a hydroxyl group at the C-26 position can influence the binding affinity. For instance, the metabolite 1α,2α,25-trihydroxyvitamin D3 has been shown to retain a significant binding affinity for the human VDR, estimated to be about 27.3% of that of 1α,25-dihydroxyvitamin D3. nih.gov This suggests that while hydroxylation at the C-26 position may reduce the affinity compared to the parent molecule, the resulting metabolite is still capable of effectively binding to and activating the VDR.

It is important to note that metabolism of 1α,25-dihydroxyvitamin D3 can lead to a loss of affinity for the VDR through multistep monooxygenation reactions. researchgate.net However, certain analogs have been developed that exhibit high VDR binding affinity and are resistant to this metabolic degradation. researchgate.net

Conformational Changes in VDR Induced by Ligand Binding

The binding of a ligand, such as 1α,25,26-trihydroxyvitamin D3, to the ligand-binding domain (LBD) of the VDR induces a critical conformational change in the receptor. drugbank.com This structural alteration is a prerequisite for the subsequent steps in the signaling pathway. A key event in this process is the repositioning of helix 12 of the VDR. mdpi.com This change in conformation facilitates the release of corepressor proteins and promotes the recruitment of coactivator proteins, which are essential for initiating gene transcription. mdpi.comdrugbank.com The interaction with coactivators primarily occurs within helices 3, 5, and 12 of the VDR. mdpi.com

Heterodimerization with Retinoid X Receptor (RXR)

Upon ligand binding and the subsequent conformational change, the VDR forms a heterodimer with the retinoid X receptor (RXR), another member of the nuclear receptor superfamily. nih.govmdpi.comnih.gov This VDR-RXR heterodimer is the primary functional unit that binds to DNA. The interaction between VDR and RXR is a crucial step that is significantly enhanced by the presence of the vitamin D ligand. nih.gov The formation of this heterodimer occurs mainly at helices 9 and 10 of the VDR and the loop region between helices 8 and 9. mdpi.com The ligand-bound VDR, in its heterodimeric state with RXR, is then competent to interact with specific DNA sequences.

Interestingly, the binding of 1α,25-dihydroxyvitamin D3 to the VDR can create an allosteric switch that not only promotes high-affinity binding to DNA as a heterodimer with RXR but also influences the RXR partner, making the complex more resistant to dissociation by the RXR ligand, 9-cis-retinoic acid. nih.gov

Species Specificity of VDR Interaction

The interaction between vitamin D metabolites and the VDR can exhibit species-specific differences. While detailed studies focusing specifically on 1α,25,26-trihydroxyvitamin D3 across different species are limited, research on the VDR in general has revealed variations. For example, affinity labeling studies have been conducted on recombinant human VDR, as well as naturally occurring VDR from calf thymus and rat osteosarcoma cells, indicating that the fundamental binding mechanism is conserved but that subtle differences may exist. nih.gov The amino acid sequence of the VDR shows significant homology with other nuclear hormone receptors across species, suggesting a conserved mechanism of action. nih.gov

Genomic Actions and Transcriptional Regulation

The primary mechanism through which 1α,25,26-trihydroxyvitamin D3 and other active vitamin D metabolites exert their biological effects is by modulating the transcription of target genes. nih.gov This genomic action is a multi-step process that culminates in the altered synthesis of proteins responsible for the physiological response.

Binding to Vitamin D Response Elements (VDREs)

The VDR-RXR heterodimer, activated by the binding of 1α,25,26-trihydroxyvitamin D3, translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs). nih.govmdpi.comnih.gov These VDREs are typically located in the promoter regions of vitamin D target genes. nih.gov VDREs are characterized by two hexameric direct repeat sequences of the consensus motif AGGTCA, separated by a spacer of three nucleotides (DR3-type). psu.edu However, VDREs can also be found as inverted palindromes spaced by nine nucleotides (IP9s). psu.edu

The binding of the VDR-RXR heterodimer to the VDRE is a critical step for the regulation of gene expression. nih.gov The presence of the ligand, such as 1α,25-dihydroxyvitamin D3, dramatically enhances the interaction between the heterodimer and the VDRE. nih.govresearchgate.net This enhanced binding stabilizes the complex on the DNA, allowing for the recruitment of the transcriptional machinery necessary to initiate or suppress gene transcription. researchgate.net For example, the VDR-RXR heterodimer has been shown to bind to VDREs in the promoter regions of the human calbindin D9k gene and the rat osteocalcin (B1147995) gene. psu.edu

The interaction with VDREs ultimately leads to the regulation of a wide array of genes involved in various cellular processes, including those related to mineral metabolism, cell differentiation, and immune function. researchgate.netnih.govnih.gov

Recruitment of Coactivators and Corepressors

Upon binding of a vitamin D metabolite to the VDR, the receptor undergoes a conformational change. This altered shape facilitates the recruitment of a host of accessory proteins known as coactivators and corepressors, which are crucial for the modulation of gene transcription.

While specific studies on the recruitment of these factors by the 1α,25,26-Trihydroxyvitamin D₃-VDR complex are limited, the general mechanism is well-established for the parent compound, 1α,25-dihydroxyvitamin D₃. The liganded VDR typically forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then recruits coactivator proteins, such as those from the steroid receptor coactivator (SRC) family, which possess histone acetyltransferase (HAT) activity. nih.gov This enzymatic activity leads to the acetylation of histone proteins, resulting in a more open chromatin structure that is accessible to the transcriptional machinery.

Conversely, in the absence of a ligand, the VDR-RXR heterodimer can be associated with corepressor complexes, which include proteins like the nuclear receptor corepressor 1 (NCoR1). These complexes often contain histone deacetylases (HDACs), which maintain a condensed chromatin state, thereby repressing gene transcription. The binding of 1α,25-dihydroxyvitamin D₃ displaces these corepressors, allowing for the recruitment of coactivators and the initiation of transcription. nih.gov It is hypothesized that 1α,25,26-Trihydroxyvitamin D₃ follows a similar pattern of co-regulator exchange to modulate gene expression.

Table 1: Key Proteins in VDR-Mediated Transcription

| Protein Family | Example Members | Function in VDR Signaling |

| Nuclear Receptors | Vitamin D Receptor (VDR), Retinoid X Receptor (RXR) | Ligand binding and DNA binding |

| Coactivators | Steroid Receptor Coactivator (SRC) family | Enhance transcription |

| Corepressors | Nuclear Receptor Corepressor 1 (NCoR1) | Repress transcription |

Modulation of Target Gene Expression (e.g., CYP24, Osteocalcin, Alkaline Phosphatase)

A primary function of vitamin D metabolites is the regulation of genes involved in calcium and bone metabolism. The expression of several key genes is known to be modulated by 1α,25-dihydroxyvitamin D₃, and similar effects are anticipated for its trihydroxy derivative.

CYP24A1 : This gene encodes the 24-hydroxylase enzyme, which is responsible for the catabolism of vitamin D metabolites. The induction of CYP24A1 expression is a classic response to high levels of 1α,25-dihydroxyvitamin D₃ and serves as a negative feedback mechanism to control the levels of the active hormone. nih.govnih.gov This regulation is mediated by the binding of the VDR-RXR complex to vitamin D response elements (VDREs) in the promoter region of the CYP24A1 gene. nih.gov Studies on analogues suggest that the ability to induce CYP24A1 is a key indicator of VDR agonistic activity. nih.gov

Osteocalcin : This protein is a major non-collagenous component of the bone matrix and is considered a marker of osteoblast activity. The gene encoding osteocalcin is a well-established target of 1α,25-dihydroxyvitamin D₃, with the VDR-RXR heterodimer binding to a VDRE in its promoter to enhance transcription. nih.gov This leads to increased osteocalcin synthesis by osteoblasts, contributing to bone mineralization.

Alkaline Phosphatase (ALP) : This enzyme is also highly expressed in osteoblasts and is believed to play a role in the mineralization of bone by increasing the local concentration of inorganic phosphate (B84403). Studies have shown that 1α,25-dihydroxyvitamin D₃ can stimulate the activity of alkaline phosphatase in osteoblast-like cells that possess the VDR. nih.gov

The extent to which 1α,25,26-Trihydroxyvitamin D₃ modulates these and other target genes is dependent on its binding affinity for the VDR and its ability to effectively recruit the necessary transcriptional machinery.

Regulation of Gene Expression Networks

The influence of vitamin D metabolites extends beyond individual genes to encompass broad networks that control fundamental cellular processes. Microarray analyses of cells treated with 1α,25-dihydroxyvitamin D₃ have revealed widespread effects on genes involved in cellular differentiation, proliferation, and immune system regulation. nih.gov These studies highlight the pleiotropic nature of vitamin D signaling.

It is plausible that 1α,25,26-Trihydroxyvitamin D₃ also regulates complex gene expression networks. The specific pathways and cellular processes affected would depend on the cellular context and the relative expression levels of the VDR and its co-regulators. Research using global gene expression profiling techniques will be essential to fully elucidate the genomic impact of this trihydroxy-metabolite.

Non-Genomic Actions and Rapid Cellular Responses

In addition to the well-characterized genomic actions that occur over hours to days, vitamin D metabolites can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic actions are initiated at the cell membrane.

Membrane-Associated Receptor Interactions (e.g., VDRmem)

The rapid effects of vitamin D metabolites are thought to be mediated by a membrane-associated form of the vitamin D receptor, often referred to as VDRmem. While its exact molecular identity is still under investigation, evidence suggests that a population of VDR may be localized to the cell membrane, potentially within specialized microdomains such as caveolae. This membrane-bound receptor is believed to be responsible for initiating rapid signaling cascades upon ligand binding. The affinity of 1α,25,26-Trihydroxyvitamin D₃ for this putative membrane receptor and the subsequent downstream signaling events are areas requiring further research.

Activation of Intracellular Signal Transduction Pathways (e.g., MAPK, cAMP)

Binding of vitamin D metabolites to a membrane receptor can trigger the rapid activation of various intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway : Studies with 1α,25-dihydroxyvitamin D₃ have demonstrated its ability to activate MAPK signaling pathways, including the ERK1/2 and JNK pathways. nih.gov This activation can occur within minutes and is independent of new protein synthesis, characteristic of a non-genomic mechanism. nih.gov The activation of MAPK pathways can, in turn, influence a variety of cellular processes, including cell proliferation and differentiation, and can also cross-talk with the genomic signaling pathway. nih.gov For instance, 1α,25-dihydroxyvitamin D₃ has been shown to inhibit the activation of NF-κB and MAPK signaling pathways induced by inflammatory stimuli in human adipocytes. plos.org

Cyclic AMP (cAMP) Pathway : The cAMP signaling pathway is another target of rapid vitamin D action. In some cell types, 1α,25-dihydroxyvitamin D₃ has been shown to modulate cAMP levels. For example, in macrophages, an increase in cAMP can lead to the increased expression of the 1α-hydroxylase enzyme, which synthesizes the active form of vitamin D. nih.gov

The ability of 1α,25,26-Trihydroxyvitamin D₃ to activate these and other signaling pathways is a critical area for future research to understand its full spectrum of biological activity.

Modulation of Ion Channel Activities (e.g., L-type Ca2+ channels, Cl- channels)

A key aspect of the rapid, non-genomic actions of vitamin D metabolites is the modulation of ion channel activity, leading to rapid changes in intracellular ion concentrations.

L-type Ca²⁺ channels : In certain cell types, 1α,25-dihydroxyvitamin D₃ has been shown to rapidly increase the influx of calcium through L-type voltage-gated calcium channels. This rapid increase in intracellular calcium can act as a second messenger, triggering a variety of cellular responses.

Cl⁻ channels : The activity of chloride channels has also been shown to be modulated by vitamin D metabolites. This can influence cellular processes such as cell volume regulation and membrane potential.

The specific effects of 1α,25,26-Trihydroxyvitamin D₃ on these and other ion channels remain to be elucidated but represent an important avenue for understanding its physiological role.

Biological Activities and Cellular Effects in Research Models

Effects on Cell Differentiation and Maturation

The influence of 1α,25,26-Trihydroxyvitamin D3 on the differentiation and maturation of various cell types is an area of ongoing investigation. While comprehensive data remains elusive, some studies involving related compounds provide insights into its potential roles.

Myeloid Cell Differentiation (e.g., HL-60 cells)

Research on the human promyelocytic leukemia cell line, HL-60, has been pivotal in understanding the differentiation-inducing properties of vitamin D compounds. While direct studies on 1α,25,26-Trihydroxyvitamin D3 are scarce, research on a closely related compound, 1α,25-dihydroxyvitamin D3-26,23-lactone, reveals antagonistic properties. Analogs of this lactone have been shown to inhibit the differentiation of HL-60 cells that is typically induced by 1α,25-dihydroxyvitamin D3 nih.govnih.gov. This suggests that modifications at the C-26 position can significantly alter the biological activity of vitamin D metabolites, potentially by interfering with the vitamin D receptor (VDR)-mediated genomic actions that drive myeloid differentiation nih.gov.

Osteoblast Differentiation and Matrix Production

The role of vitamin D in bone metabolism is well-established, primarily through the actions of calcitriol (B1668218). Information specifically detailing the effects of 1α,25,26-Trihydroxyvitamin D3 on osteoblast differentiation and the subsequent production of bone matrix is not extensively documented in current scientific literature. Studies have, however, explored other trihydroxy-metabolites. For instance, 1α,24R,25-trihydroxyvitamin D3 has been demonstrated to enhance the differentiation of human osteoblasts and promote mineralization, with a potency for stimulating alkaline phosphatase activity and osteocalcin (B1147995) production that is even greater than that of calcitriol nih.govnih.gov. These findings highlight the potential for varied biological activities among different trihydroxylated forms of vitamin D3, though the specific contribution of 1α,25,26-Trihydroxyvitamin D3 in this context requires further investigation.

Keratinocyte Proliferation and Differentiation

The skin possesses the enzymatic machinery to metabolize vitamin D3 into its active forms, which in turn regulate the growth and differentiation of keratinocytes nih.govnih.gov. While it is known that keratinocytes can produce various vitamin D metabolites, specific research detailing the direct effects of 1α,25,26-Trihydroxyvitamin D3 on keratinocyte proliferation and differentiation is not available in the reviewed literature. The focus has remained on the potent effects of calcitriol in inhibiting proliferation and promoting terminal differentiation of these epidermal cells nih.govnih.gov.

Regulation of Cellular Proliferation and Growth Inhibition (in vitro, non-human cell lines)

The antiproliferative effects of vitamin D compounds have been documented in various cancer cell lines nih.gov. However, specific data on the growth inhibitory properties of 1α,25,26-Trihydroxyvitamin D3 in non-human cell lines is not well-defined in the available research.

Immunomodulatory Effects (molecular mechanisms)

The active form of vitamin D, 1α,25-dihydroxyvitamin D3, is a known modulator of the immune system, exerting its effects on various immune cells, including T-cells and antigen-presenting cells nih.govclinexprheumatol.orgnih.gov. The molecular mechanisms involve the regulation of cytokine production and the expression of cell surface molecules nih.govclinexprheumatol.org. At present, there is a lack of specific studies focusing on the immunomodulatory mechanisms of 1α,25,26-Trihydroxyvitamin D3.

Effects on Cellular Metabolism

The metabolism of vitamin D3 is a complex process involving multiple hydroxylation steps to produce a range of metabolites with varying biological activities. The C-26 hydroxylation pathway is a part of this metabolic cascade.

Studies have shown that (25S)-1,25,26-Trihydroxyvitamin D3 was not an effective precursor for raising plasma levels of 1α,25-dihydroxyvitamin D3-26,23-lactone in rats nih.gov. This lactone is considered a final product in a metabolic pathway originating from 1α,25-dihydroxyvitamin D3. The formation of this lactone involves hydroxylation at both the C-23 and C-26 positions, and it has been suggested to be a biologically active compound itself nih.gov. The C-23 oxidation pathway appears to be a significant route for the deactivation of pharmacological levels of 1α,25-dihydroxyvitamin D3 nih.gov. The precise role and impact of 1α,25,26-Trihydroxyvitamin D3 as an intermediate in these metabolic processes, and its own direct effects on cellular metabolism, require more detailed investigation.

Mitochondrial Function and Oxygen Consumption

There is a notable lack of direct research specifically investigating the effects of 1alpha,25,26-Trihydroxyvitamin D3 on mitochondrial function and oxygen consumption. However, studies on its parent compound, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), have established a significant role in regulating mitochondrial activity in various cell types, including human skeletal muscle cells.

In these cells, 1,25(OH)2D3 has been shown to increase mitochondrial oxygen consumption in a dose-dependent manner. nih.gov This includes an increase in basal respiration, ATP-linked respiration, and maximal respiratory capacity. nih.gov The mechanism for this is linked to the vitamin D receptor (VDR), and treatment with 1,25(OH)2D3 has been observed to alter the expression of numerous nuclear genes that encode for mitochondrial proteins. Furthermore, 1,25(OH)2D3 influences mitochondrial dynamics by increasing mitochondrial volume and branching while decreasing the expression of proteins associated with mitochondrial fission. While these findings are specific to 1,25(OH)2D3, they provide a framework for potential, yet uninvestigated, effects of its metabolites like 1alpha,25,26-Trihydroxyvitamin D3.

Phospholipid Metabolism

Research has demonstrated that 1alpha,25,26-Trihydroxyvitamin D3 is an active modulator of phospholipid metabolism, particularly in human bone cells. In cultured human bone cells with osteoblast-like characteristics, supraphysiological doses (0.1 µmol/L) of 1alpha,25,26-trihydroxyvitamin D3 exhibited effects on phospholipid metabolism that were similar to those of its more potent precursor, 1,25-dihydroxyvitamin D3. nih.gov

Specifically, treatment with these vitamin D metabolites led to an increased incorporation of serine into phosphatidylserine. nih.gov This effect highlights the importance of the 1-alpha-hydroxylation for the biological activity of vitamin D metabolites in modulating the composition of cell membranes. nih.gov This modulation of phospholipid metabolism may be a key component of the mechanism through which vitamin D compounds influence bone mineralization and other cellular processes. nih.gov

Cellular Calcium and Phosphorus Uptake

The hormonal form of vitamin D, 1,25-dihydroxyvitamin D3, is a principal regulator of calcium and phosphorus homeostasis, primarily by increasing their absorption in the intestine. nih.gov It achieves this by stimulating the expression of genes that encode for calcium transport proteins in intestinal cells. nih.gov In research models using chick intestinal brush border membrane vesicles, 1,25-dihydroxyvitamin D3 has been shown to stimulate the initial rate of sodium-dependent phosphate (B84403) uptake. nih.gov

Comparative Biological Potency with Other Vitamin D Metabolites

The biological potency of 1alpha,25,26-Trihydroxyvitamin D3 has been compared to that of other key vitamin D metabolites, such as 1,25-dihydroxyvitamin D3 and 1alpha,24,25-Trihydroxyvitamin D3, across different biological systems and assays. These studies indicate that while 1alpha,25,26-Trihydroxyvitamin D3 retains biological activity, its potency is generally lower than that of its immediate precursor, 1,25-dihydroxyvitamin D3.

In studies on human bone cells, supraphysiological concentrations of 1alpha,25,26-Trihydroxyvitamin D3 were required to elicit a similar effect on phospholipid metabolism as 1,25-dihydroxyvitamin D3. nih.gov This suggests a reduced, but still present, activity in modulating cell membrane composition.

A comparative study in mature, nonlactating, nonpregnant Jersey cows provided in-vivo evidence of the differing potencies of various 1-alpha-hydroxylated vitamin D3 metabolites on mineral metabolism. The administration of 1,25-dihydroxyvitamin D3 resulted in significant and prolonged increases in plasma calcium concentrations. In contrast, treatment with either 1,24(R),25-trihydroxyvitamin D3 or the carbon-25 stereoisomers of 1,25,26-trihydroxyvitamin D3 led to smaller and less sustained alterations in plasma mineral levels.

The binding affinity of metabolites to the vitamin D receptor (VDR) is a key determinant of their biological potency. While direct comparative binding assays for 1alpha,25,26-Trihydroxyvitamin D3 are not widely available, studies on a related metabolite, 1α,25-Dihydroxyvitamin D3-26,23-lactone, have shown a significantly reduced affinity for the chick intestinal VDR, being 670 times lower than that of 1,25-dihydroxyvitamin D3. doi.org This substantial decrease in receptor binding affinity likely contributes to its lower biological potency.

The following table provides a summary of the comparative biological potencies of these vitamin D metabolites based on available research findings.

| Feature | 1,25-dihydroxyvitamin D3 | 1alpha,24,25-Trihydroxyvitamin D3 | 1alpha,25,26-Trihydroxyvitamin D3 |

| Effect on Phospholipid Metabolism in Human Bone Cells | Potent stimulator of serine incorporation into phosphatidylserine. nih.gov | Similar effect to 1,25(OH)2D3 at supraphysiological doses. nih.gov | Similar effect to 1,25(OH)2D3 at supraphysiological doses. nih.gov |

| Effect on Plasma Minerals in Dairy Cows (in-vivo) | Induces large and protracted changes in plasma mineral concentrations. | Induces smaller and less protracted changes in plasma mineral concentrations. | Induces smaller and less protracted changes in plasma mineral concentrations. |

Methodologies for Research and Analysis

Isolation and Purification Techniques for Metabolites

The isolation and purification of 1α,25,26-Trihydroxyvitamin D3 from complex biological matrices is a critical first step in its characterization. This process typically involves a multi-step chromatographic approach to separate it from other vitamin D metabolites and interfering substances.

Sephadex LH-20 Chromatography: This gel filtration technique is widely used for the separation of vitamin D and its metabolites. nih.govnih.gov Sephadex LH-20, a lipophilic, hydroxypropylated dextran (B179266) gel, allows for the effective partitioning of compounds based on their polarity. nih.gov A common solvent system for the chromatography of vitamin D metabolites on Sephadex LH-20 is a mixture of chloroform (B151607) and Skellysolve B (a petroleum ether), which permits excellent resolution of vitamin D3, 25-hydroxyvitamin D3, and more polar metabolites. nih.gov This method has been instrumental in the discovery of new vitamin D3 metabolites. nih.gov The general procedure involves packing a column with Sephadex LH-20 that has been swollen in the appropriate solvent. The sample extract is then loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed for the presence of the target metabolite.

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the final purification of 1α,25,26-Trihydroxyvitamin D3. Both normal-phase and reverse-phase HPLC are employed.

Normal-Phase HPLC: This technique separates compounds based on their polarity, with more polar compounds having longer retention times. It has been used for the separation of 1,25-dihydroxyvitamin D3 and its analogs.

Reverse-Phase HPLC: This is the more commonly used method for the analysis of vitamin D metabolites. fudan.edu.cnoatext.com It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For vitamin D analysis, mobile phases often consist of mixtures of acetonitrile, methanol, and water. fudan.edu.cnoatext.com The separation is based on the hydrophobicity of the analytes, with less polar compounds being retained longer. This method offers high resolution and is suitable for separating the various hydroxylated forms of vitamin D3. fudan.edu.cn

The combination of Sephadex LH-20 chromatography followed by one or more HPLC steps is a powerful strategy for obtaining highly purified 1α,25,26-Trihydroxyvitamin D3 for subsequent structural and biological studies.

Structural Elucidation Methodologies

Once isolated, the definitive identification of 1α,25,26-Trihydroxyvitamin D3 requires the use of powerful spectroscopic techniques to determine its precise chemical structure.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For vitamin D metabolites, MS is often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The fragmentation pattern can help to pinpoint the locations of the hydroxyl groups on the vitamin D skeleton. The identification of metabolites of 1,25-dihydroxyvitamin D3 in human osteosarcoma cells has been achieved through a combination of HPLC, UV spectral analysis, and mass spectrometry. nih.gov

Ultraviolet (UV) Spectroscopy: UV spectroscopy is a simpler technique that provides information about the conjugated triene system present in the A-ring of vitamin D and its metabolites. nih.gov Vitamin D compounds typically exhibit a characteristic UV absorption maximum (λmax) around 265 nm and a minimum (λmin) around 228 nm. While not sufficient for complete structural elucidation on its own, the UV spectrum serves as a quick and valuable tool for identifying compounds as belonging to the vitamin D family and for quantification purposes during purification.

Quantitative Analysis of 1α,25,26-Trihydroxyvitamin D3 in Research Samples

Accurate quantification of the low concentrations of 1α,25,26-Trihydroxyvitamin D3 in biological samples like plasma or cell culture media is essential for understanding its metabolism and biological significance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard method for the quantitative analysis of vitamin D metabolites due to its high sensitivity and specificity. The method involves the separation of the analyte by HPLC followed by detection using a tandem mass spectrometer. The mass spectrometer is set to monitor a specific precursor ion-to-product ion transition for the target molecule, which provides a high degree of certainty in identification and quantification. LC-MS/MS methods have been developed for the simultaneous measurement of multiple vitamin D metabolites in human plasma.

A typical LC-MS/MS workflow for vitamin D metabolite analysis involves:

Sample Preparation: Extraction of the metabolites from the biological matrix, often using liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: Separation of the target analyte from other metabolites and matrix components using reverse-phase HPLC.

Mass Spectrometric Detection: Ionization of the analyte (e.g., using atmospheric pressure chemical ionization or electrospray ionization) and detection of specific mass transitions.

In Vitro Cell Culture Models for Studying Biological Activity

In vitro cell culture systems provide a controlled environment to investigate the direct biological effects of 1α,25,26-Trihydroxyvitamin D3 on various cell types and to elucidate the molecular mechanisms underlying its actions.

HL-60 Cells: The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying the differentiation-inducing effects of vitamin D compounds. nih.govnih.govpsu.edusemanticscholar.orgresearchgate.net 1α,25-Dihydroxyvitamin D3 is known to induce the differentiation of HL-60 cells towards a monocyte/macrophage lineage. nih.govpsu.edu Studies with 1α,25-dihydroxyvitamin D3-26,23-lactone analogs in HL-60 cells have shown that modifications to the side chain can significantly impact the biological activity, including the ability to induce differentiation. nih.govsemanticscholar.org Therefore, HL-60 cells represent a valuable tool to assess the potential of 1α,25,26-Trihydroxyvitamin D3 to regulate cell differentiation.

Osteosarcoma Cells: Human osteosarcoma cell lines, such as U-2 OS and SaOS-2, are used as models for osteoblasts to study the effects of vitamin D metabolites on bone cell function. nih.govnih.govresearchgate.netresearchgate.net These cells express the vitamin D receptor (VDR) and respond to 1α,25-dihydroxyvitamin D3 with changes in proliferation, differentiation, and the expression of bone-specific proteins. researchgate.netresearchgate.net The metabolism of 1α,25-dihydroxyvitamin D3 has been studied in U-2 OS cells, leading to the identification of several metabolites, including 1,24,25-trihydroxyvitamin D3. nih.gov These cell lines can be utilized to investigate whether 1α,25,26-Trihydroxyvitamin D3 has direct effects on bone cells.

Keratinocytes: Primary cultures of human keratinocytes are a key in vitro model for studying the role of vitamin D in skin biology. These cells not only respond to 1α,25-dihydroxyvitamin D3 but also metabolize it. The study of 4-hydroxylated analogs of 1,25D3 in transfected human osteosarcoma cells has provided insights into their biological activities. nih.gov

Animal Models for In Vivo Metabolic and Activity Studies

Animal models are indispensable for studying the in vivo metabolism of 1α,25,26-Trihydroxyvitamin D3 and its systemic effects on mineral homeostasis and other physiological processes.

Bovine: Studies in dairy cows have been conducted to assess the effects of various vitamin D metabolites, including 1,24,25-trihydroxyvitamin D3, on mineral metabolism. These studies provide a large animal model to understand the in vivo potency and pharmacokinetics of different vitamin D compounds.

Chick: The chick has historically been a crucial animal model in vitamin D research. The metabolism of vitamin D3 is well-characterized in chicks, and their kidneys are a primary site for the 1α-hydroxylation of 25-hydroxyvitamin D3. The metabolism of 1,24,25-trihydroxyvitamin D3 has been investigated in chicks. nih.gov

Rat: The rat is a commonly used small animal model for studying vitamin D metabolism and action. The separation of vitamin D3 sulfate (B86663) from free vitamin D3 and its metabolites has been described using Sephadex LH20 chromatography in studies involving rats. nih.gov In vivo metabolism studies in rats dosed with physiological amounts of 1α,25-dihydroxy-[26,27-³H]vitamin D3 have been conducted to investigate the formation of various metabolites, although under these conditions, 26-hydroxylation was not observed. nih.gov

VDR-ablated Mice: Mice with a targeted deletion of the vitamin D receptor (VDR-null or VDR-knockout mice) are a powerful tool to investigate VDR-dependent and -independent actions of vitamin D metabolites. acs.orgnih.govnih.govwesternsydney.edu.au Studies in VDR-ablated mice have shown that the degradation of 1α,25-dihydroxyvitamin D3 is significantly reduced compared to wild-type mice. acs.org Importantly, the metabolite 1α,25(S),26-trihydroxy-[26,27-³H]vitamin D3 was identified in the serum, kidney, and liver of these mice after administration of radiolabeled 1α,25-dihydroxyvitamin D3, providing direct in vivo evidence for the formation of 1α,25,26-Trihydroxyvitamin D3. acs.org

Future Directions in 1alpha,25,26 Trihydroxyvitamin D3 Research

Elucidation of Undefined Enzymatic Pathways and Their Regulation

A fundamental area for future investigation is the precise enzymatic machinery responsible for the synthesis of 1α,25,26-trihydroxyvitamin D3. While it is understood that vitamin D metabolism involves a series of hydroxylation steps, the specific enzymes and regulatory mechanisms governing the C-26 hydroxylation of 1α,25-dihydroxyvitamin D3 are not fully elucidated.

One study has suggested that the 26-hydroxylation of 1α,25-dihydroxyvitamin D3 may not occur under physiological conditions in rats or could arise from a non-enzymatic precursor. nih.gov This highlights a significant gap in our understanding. Future research must focus on identifying the putative C-26 hydroxylase and characterizing its tissue distribution, substrate specificity, and regulation. Key questions to be addressed include whether this is a cytochrome P450 enzyme and how its expression and activity are controlled by factors such as parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and calcitriol (B1668218) itself, which are known to regulate other vitamin D hydroxylases like CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase). nih.govnih.gov

The synthesis of the active form of vitamin D, calcitriol, is a multi-step process involving hydroxylation in the liver and kidneys. nih.govnih.gov The regulation of the enzymes involved, particularly CYP27B1 and CYP24A1, is crucial for maintaining calcium and phosphate (B84403) homeostasis. nih.gov Understanding if and how the synthesis of 1α,25,26-trihydroxyvitamin D3 fits into this tightly regulated system is paramount.

Identification of Novel Receptor Interactions and Signaling Cascades

The biological effects of vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor. nih.govnih.gov Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression. nih.govnih.gov

A crucial area of future research is to determine the binding affinity of 1α,25,26-trihydroxyvitamin D3 for the VDR and to characterize the conformational changes it induces upon binding. It is also essential to investigate whether this metabolite can activate VDR-mediated transcription of known target genes. Furthermore, the discovery of novel VDR-interacting proteins (VIPs) that modulate VDR signaling opens up the possibility that 1α,25,26-trihydroxyvitamin D3 may have unique interactions with specific VIPs, leading to distinct downstream effects. nih.gov

Future studies should employ techniques such as co-immunoprecipitation and yeast two-hybrid screens to identify proteins that interact with the VDR in the presence of 1α,25,26-trihydroxyvitamin D3. This could reveal novel signaling cascades and cellular responses that are specific to this metabolite. The identification of such interactions will be critical in understanding its potential physiological roles.

Comprehensive Characterization of Gene Regulatory Networks

The genomic actions of calcitriol are extensive, influencing a wide array of genes involved in calcium homeostasis, bone metabolism, immune function, and cell proliferation and differentiation. nih.govnih.govnih.gov A significant future direction is to delineate the complete gene regulatory network specifically controlled by 1α,25,26-trihydroxyvitamin D3.

High-throughput techniques such as RNA sequencing (RNA-seq) and chromatin immunoprecipitation sequencing (ChIP-seq) will be instrumental in identifying the target genes and VDR binding sites across the genome in response to treatment with 1α,25,26-trihydroxyvitamin D3. This will allow for a direct comparison with the well-established gene regulatory networks of calcitriol. nih.govnih.gov

Key research questions include:

Does 1α,25,26-trihydroxyvitamin D3 regulate a unique set of genes not affected by calcitriol?

Does it regulate a common set of genes but with different potency or kinetics?

Are there cell-type-specific gene regulatory effects of this metabolite?

Answering these questions will provide a comprehensive understanding of the genomic landscape influenced by 1α,25,26-trihydroxyvitamin D3 and offer insights into its potential biological functions.

Exploration of Pleiotropic Cellular Functions and Their Underlying Mechanisms

The diverse physiological effects of vitamin D are a result of its pleiotropic cellular functions. nih.govnih.gov While the roles of calcitriol in regulating intestinal calcium absorption, bone mineralization, and immune cell function are well-documented, the specific cellular functions of 1α,25,26-trihydroxyvitamin D3 remain largely unexplored. nih.govnih.gov

Future research should focus on investigating the effects of this metabolite on various cell types, including intestinal epithelial cells, osteoblasts, osteoclasts, and immune cells. In vitro cell culture models will be invaluable for dissecting its impact on key cellular processes such as proliferation, differentiation, apoptosis, and the production of signaling molecules.

For instance, studies could examine whether 1α,25,26-trihydroxyvitamin D3 can influence the differentiation of pre-osteoblasts into mature osteoblasts or modulate the activity of osteoclasts, thereby affecting bone remodeling. Similarly, its role in modulating the inflammatory responses of macrophages and other immune cells warrants investigation. Elucidating these cellular functions and their underlying molecular mechanisms will be crucial for understanding the potential physiological significance of 1α,25,26-trihydroxyvitamin D3.

Development of Advanced Research Tools and Methodologies

Progress in understanding the biology of 1α,25,26-trihydroxyvitamin D3 is contingent upon the development of sophisticated research tools and methodologies. A critical need is the development of sensitive and specific assays for the accurate quantification of this metabolite in biological samples.

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being optimized for the measurement of various vitamin D metabolites and will be essential for determining the circulating levels of 1α,25,26-trihydroxyvitamin D3 in different physiological and pathological states. nih.gov

Furthermore, the chemical synthesis of stable and biologically active analogs of 1α,25,26-trihydroxyvitamin D3 will be crucial for conducting detailed in vitro and in vivo studies. nih.govmdpi.com The availability of specific antibodies and other molecular probes targeting this metabolite will also be vital for its detection and for studying its interactions with cellular components. The development of these advanced tools will undoubtedly accelerate research into the enigmatic roles of 1α,25,26-trihydroxyvitamin D3.

Q & A

Basic Research Questions

Q. How is 1α,25,26-trihydroxyvitamin D₃ synthesized in biological systems?

- Answer : 1α,25,26-Trihydroxyvitamin D₃ is formed via hydroxylation of 25(S),26-dihydroxyvitamin D₃ or 1α,25-dihydroxyvitamin D₃ (calcitriol) by kidney homogenates in vitamin D-deficient chicks. This process involves mitochondrial or microsomal enzymes, validated via chromatographic (e.g., HPLC) and spectroscopic methods (UV, mass spectrometry) . Experimental designs should include isotopically labeled precursors and controls (e.g., tissue specificity) to confirm enzymatic activity.

Q. What is the relative biological activity of 1α,25,26-trihydroxyvitamin D₃ compared to 1α,25-dihydroxyvitamin D₃?

- Answer : Receptor binding assays using chick intestinal cytosol show 1α,25,26-trihydroxyvitamin D₃ has ~10% of the binding affinity of 1α,25-dihydroxyvitamin D₃ for the vitamin D receptor (VDR) . Researchers should use competitive binding assays with radiolabeled calcitriol to quantify activity and validate results with cell-based transcriptional activation assays (e.g., luciferase reporter systems).

Advanced Research Questions

Q. How can conflicting data on the calcium-regulatory role of 1α,25,26-trihydroxyvitamin D₃ be resolved?

- Answer : Discrepancies arise from model systems (e.g., intact vs. nephrectomized animals) and dietary calcium status. For example, 25,26-dihydroxyvitamin D₃ (a precursor) enhances calcium absorption only in calcium-deficient rats, not in normocalcemic models . To resolve contradictions, use controlled dietary regimens, measure free calcium levels, and employ genetic models (e.g., VDR-knockout mice) to isolate receptor-dependent effects .

Q. What methodologies are optimal for quantifying 1α,25,26-trihydroxyvitamin D₃ in complex biological matrices?

- Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., DMEQ-TAD) improves sensitivity for low-abundance metabolites. Immunoaffinity extraction reduces interference from binding proteins (e.g., DBP) . Validate assays with isotope-dilution standards (e.g., deuterated 25-hydroxyvitamin D₃ analogs) and cross-check with orthogonal methods like fluorometric assays .

Q. How does 1α,25,26-trihydroxyvitamin D₃ contribute to feedback regulation of vitamin D metabolism?

- Answer : Unlike 1α,25-dihydroxyvitamin D₃, which suppresses renal 1α-hydroxylase via VDR-mediated transcription, 1α,25,26-trihydroxyvitamin D₃ may act as a substrate for further catabolism (e.g., lactone formation). Use kidney homogenates or CYP27B1-expressing cell lines to track metabolite conversion pathways and compare kinetics (Km/Vmax) with other trihydroxy metabolites .

Experimental Design Considerations

Q. What in vitro models are suitable for studying 1α,25,26-trihydroxyvitamin D₃ metabolism?

- Answer : Chick kidney homogenates or human CYP27B1-transfected cell lines enable controlled hydroxylation studies. Include inhibitors (e.g., ketoconazole for CYP24A1) to isolate specific enzyme contributions. Monitor metabolites via HPLC with UV/radioactive detection .

Q. How can researchers differentiate 1α,25,26-trihydroxyvitamin D₃ from other trihydroxy metabolites?

- Answer : Use chiral chromatography to separate stereoisomers (e.g., 23S vs. 25R configurations) and high-resolution MS/MS for structural confirmation. Compare retention times and fragmentation patterns with synthetic standards .

Data Interpretation Challenges

Q. Why does 1α,25,26-trihydroxyvitamin D₃ show negligible activity in some bioassays despite structural similarity to calcitriol?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.